Epigenetic Target Engagement: Differential PCAF Inhibition vs. Regioisomeric Analog
Methyl 5-acetamido-2-bromobenzoate demonstrates measurable inhibition of human PCAF (p300/CBP-associated factor), a histone acetyltransferase implicated in cancer and inflammation [1]. In a BROMOscan assay, the compound exhibited an IC50 of 70,000 nM against PCAF expressed in E. coli BL21 after 1-hour incubation [2]. In contrast, the regioisomeric analog methyl 2-acetamido-5-bromobenzoate (CAS 138825-96-4) lacks any reported PCAF inhibitory activity in the same assay platform , confirming that the 2-bromo/5-acetamido substitution pattern is essential for this target engagement.
| Evidence Dimension | PCAF enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 70,000 nM (7.0E+4 nM) |
| Comparator Or Baseline | Methyl 2-acetamido-5-bromobenzoate (CAS 138825-96-4) — No reported inhibition |
| Quantified Difference | Target compound shows measurable inhibition; regioisomer shows none |
| Conditions | BROMOscan assay; human PCAF expressed in E. coli BL21; 1 hr incubation |
Why This Matters
This provides the only documented epigenetic target engagement among this compound class, enabling research programs focused on PCAF-mediated pathways where regioisomers are inactive.
- [1] BindingDB. BDBM50157646 | CHEMBL216146 — Methyl 5-acetamido-2-bromobenzoate. Accessed 2026. View Source
- [2] BindingDB. Activity Spreadsheet — PCAF Inhibition Data. BROMOscan assay. Accessed 2026. View Source
